
7-Methoxycoumarin
Overview
Description
It is found in various plants, including Herniaria glabra, Ayapana triplinervis, and species of the genus Prunus . Herniarin is known for its biological activities and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Herniarin can be synthesized through the methylation of umbelliferone (7-hydroxycoumarin). This process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, herniarin can be produced using biocatalytic methods. For example, umbelliferone can be converted to herniarin using enzymes such as O-methyltransferase from Streptomyces avermitilis . This method offers a more environmentally friendly approach compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Herniarin undergoes various chemical reactions, including:
Oxidation: Herniarin can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the coumarin structure, potentially leading to new derivatives.
Substitution: Herniarin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the coumarin structure .
Scientific Research Applications
Chemistry: Herniarin is used as a precursor for the synthesis of other coumarin derivatives.
Medicine: Herniarin-loaded nanoparticles have shown promise in cancer therapy, particularly in breast cancer models. It has also been studied for its anti-inflammatory and analgesic effects.
Industry: Herniarin is used in the cosmetic industry for its potential skin-protective properties.
Mechanism of Action
Herniarin exerts its effects through various molecular targets and pathways. For example, in cancer therapy, herniarin-loaded nanoparticles induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and suppressing anti-apoptotic proteins . Additionally, herniarin has been shown to inhibit metastasis-related genes, thereby preventing the spread of cancer cells .
Comparison with Similar Compounds
Herniarin is similar to other coumarin derivatives such as umbelliferone, esculetin, and skimmin. it has unique properties that distinguish it from these compounds:
Biological Activity
7-Methoxycoumarin, also known as herniarin, is a naturally occurring compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article provides an in-depth examination of the biological effects of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_10H_10O_3
- Molecular Weight : 178.19 g/mol
The compound features a methoxy group at the 7-position of the coumarin ring, contributing to its unique pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against plant pathogens. For instance, it was found to inhibit the growth of Ralstonia solanacearum, a major bacterial pathogen affecting crops. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to be 75 mg/L and 175 mg/L, respectively .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (mg/L) | MBC (mg/L) |
---|---|---|
Ralstonia solanacearum | 75 | 175 |
The compound also significantly reduced biofilm formation of R. solanacearum, indicating its potential as a biocontrol agent in agriculture .
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the suppression of the NF-κB signaling pathway .
Table 2: Anti-inflammatory Effects of this compound
Concentration (mM) | NO Production Reduction (%) | Cytokine Inhibition |
---|---|---|
0.3 | 10 | Moderate |
0.6 | 23.10 | High |
0.9 | Not reported | High |
1.2 | Not reported | High |
These findings suggest that this compound may be beneficial in treating inflammation-related diseases .
3. Anticancer Potential
The anticancer properties of this compound have also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The cytotoxic effects were confirmed through LDH release assays and NO release assays, showing a significant increase in cell death in treated cancer cells compared to controls .
Table 3: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | Not reported | Induction of apoptosis |
A549 | Not reported | Induction of apoptosis |
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis and death .
- Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and pathways (e.g., NF-κB), it reduces inflammation effectively .
- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways has been observed in various cancer cell lines .
Case Study 1: Agricultural Application
In a field study, the application of this compound significantly reduced the incidence of bacterial wilt caused by R. solanacearum in tomato plants. The treatment led to improved plant health and yield, demonstrating its potential as a natural pesticide.
Case Study 2: Clinical Implications
A clinical trial investigated the use of this compound as an adjunct therapy for patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to standard treatments alone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxycoumarin derivatives, and how do reaction conditions influence yields?
- Methodology : The Pechmann reaction is a primary method for synthesizing this compound derivatives. For example, 4-(2-fluorophenyl)-7-methoxycoumarin is synthesized via a three-step process: (1) formation of β-keto esters using MgCl₂, Et₃N, and n-BuLi in anhydrous DCM, (2) Pechmann condensation with resorcinol derivatives in H₂SO₄ at 35°C, and (3) O-methylation using dimethyl sulfate or methyl iodide under basic conditions. Yield optimization requires strict control of temperature, solvent purity, and stoichiometry of reagents .
Q. How is NMR spectroscopy applied to confirm the structure and intramolecular interactions of this compound derivatives?
- Methodology : ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. For fluorinated derivatives, coupling constants (e.g., JFH = 2.6 Hz) between fluorine and aromatic protons (e.g., H5) confirm through-space interactions. 2D ¹⁹F-{¹H} HOESY and ¹H-{¹⁹F} decoupling experiments distinguish true C-F···H-C hydrogen bonds from accidental proximity. ¹³C NMR chemical shifts (e.g., δ ~160 ppm for carbonyl carbons) and coupling patterns validate substituent positions .
Q. What are the key physical properties (e.g., solubility, stability) of this compound relevant to experimental design?
- Methodology : this compound has a melting point of 117–121°C, density of 1.2 g/cm³, and solubility in polar solvents (e.g., DMSO, ethanol). Stability tests under varying pH, temperature, and light exposure are essential for fluorescence-based assays. For example, aqueous solutions degrade under prolonged UV light, necessitating storage in amber vials at 4°C .
Advanced Research Questions
Q. How can discrepancies between experimental and DFT-calculated NMR data for fluorinated this compound derivatives be resolved?
- Methodology : Discrepancies arise from solvent effects, conformational flexibility, and approximations in DFT models (e.g., B3LYP/6-311G). To resolve:
- Compare RMSD values between experimental and theoretical chemical shifts (e.g., 8.84 ppm for ¹³C in optimized conformers).
- Perform conformational scans (e.g., dihedral angle Φ rotations) to identify energy minima and validate NMR predictions.
- Use scaling factors derived from reference compounds (e.g., CFCl₃) to adjust calculated coupling constants .
Q. What experimental strategies validate C-F···H-C hydrogen bonding in this compound crystals?
- Methodology :
- X-ray crystallography : Measure F···H distances (e.g., 2.0–2.5 Å) and angles (>120°) to confirm geometric criteria for hydrogen bonds.
- DFT calculations : Compare optimized geometries (e.g., dihedral angles Φ = 65.3° vs. 5°) with crystal structures to assess intramolecular interactions.
- Thermal analysis : Monitor melting point elevation or polymorphic transitions caused by hydrogen-bonded networks .
Q. How is this compound utilized as a fluorescent probe in enzyme activity assays, and what are the limitations?
- Methodology :
- Protease/esterase assays : Conjugate this compound to peptide substrates (e.g., PLGLAR). Enzymatic cleavage releases the fluorophore, quantified via fluorescence intensity (λex = 330 nm, λem = 400 nm).
- Limitations : Autofluorescence in biological samples and photobleaching under prolonged illumination require controls (e.g., quenchers like dinitrobenzene) and short measurement intervals .
Q. What computational approaches predict the bioactivity of this compound derivatives against multidrug-resistant pathogens?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with antibacterial activity (e.g., MIC against B. subtilis).
- Docking studies : Simulate interactions between fluorinated derivatives and bacterial targets (e.g., DNA gyrase). Validate with in vitro assays using standardized protocols (e.g., CLSI guidelines) .
Q. Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details:
- Include NMR acquisition parameters (e.g., 400 MHz, CDCl₃ solvent).
- Provide crystal structure CIF files and DFT input/output data as supplementary material .
- Contradiction Analysis : When NMR/DFT data conflict, prioritize experimental validation via independent techniques (e.g., IR spectroscopy, HRMS) .
Properties
IUPAC Name |
7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Herniarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
Record name | Herniarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.133 mg/mL | |
Record name | Herniarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
531-59-9 | |
Record name | Methylumbelliferone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Herniarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxycoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-METHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Herniarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | Herniarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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